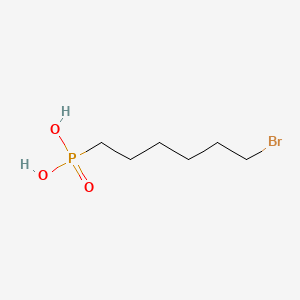
Abeprazan
Overview
Description
Abeprazan, also known as DWP14012 or Fexuprazan, is a potassium-competitive acid blocker. It is developed as a potential alternative to proton pump inhibitors for the treatment of acid-related diseases. This compound inhibits the H+, K±ATPase enzyme by reversible potassium-competitive ionic binding without requiring acid activation .
Mechanism of Action
Target of Action
Abeprazan, also known as Fexuprazan, primarily targets the H+, K+ - ATPase enzyme . This enzyme is crucial for the final step in the production of gastric acid in the stomach’s parietal cells.
Mode of Action
This compound acts as a potassium-competitive acid blocker . It inhibits the H+, K+ - ATPase enzyme by reversible potassium-competitive ionic binding .
Biochemical Pathways
By inhibiting the h+, k+ - atpase enzyme, this compound reduces the production of gastric acid, thereby affecting the biochemical pathway of gastric acid secretion .
Result of Action
The primary result of this compound’s action is the reduction of gastric acid production. By inhibiting the H+, K+ - ATPase enzyme, this compound decreases the amount of gastric acid secreted in the stomach . This can help in the treatment of acid-related diseases .
Biochemical Analysis
Biochemical Properties
Fexuprazan inhibits acid generation and secretion in a competitive and reversible manner . It interacts with the proton pump in the stomach, blocking the action of potassium . This interaction results in the suppression of gastric acid, which is crucial in the treatment of GERD .
Cellular Effects
Fexuprazan has a significant impact on various types of cells, particularly the parietal cells in the stomach. By inhibiting the proton pump, Fexuprazan reduces the production of gastric acid, thereby alleviating the symptoms of GERD . It influences cell function by altering the cell signaling pathways involved in acid production .
Molecular Mechanism
The molecular mechanism of Fexuprazan involves its binding to the proton pump in a competitive manner . This binding inhibits the pump, preventing the exchange of hydrogen ions with potassium ions, which is a crucial step in the production of gastric acid . This results in a decrease in gastric acid secretion .
Temporal Effects in Laboratory Settings
In laboratory settings, Fexuprazan has shown to provide rapid, robust, and durable acid suppression . The effects of Fexuprazan are observed quickly after administration and are sustained over time . The drug’s stability and long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Metabolic Pathways
Fexuprazan, like other P-CABs, has significantly different pharmacodynamic and pharmacokinetic properties than proton pump inhibitors (PPIs) with potential advantages including rapid, robust, and durable acid suppression, lack of CYP2C19 metabolism .
Transport and Distribution
The transport and distribution of Fexuprazan within cells and tissues are crucial aspects of its function. While specific transporters or binding proteins for Fexuprazan have not been identified, the drug is known to be distributed throughout the body after oral administration .
Subcellular Localization
The subcellular localization of Fexuprazan is not explicitly known. Given its mechanism of action, it is likely that Fexuprazan localizes to the parietal cells in the stomach where the proton pump is located .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Abeprazan involves several steps, starting from 2,4-difluorobenzylamine as a raw material. The process includes condensation reaction, benzyl protection, cyclization under alkaline conditions, methylation, and deprotection to obtain the target product . The reaction conditions are generally mild, and the process is designed to improve yield and reduce production costs.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process ensures high purity and consistency of the final product, adhering to stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Abeprazan undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Abeprazan has several scientific research applications, including:
Chemistry: Used as a model compound to study potassium-competitive acid blockers.
Biology: Investigated for its effects on cellular processes involving acid secretion.
Medicine: Explored as a treatment for acid-related diseases such as gastritis and gastroesophageal reflux disease.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control .
Comparison with Similar Compounds
Similar Compounds
Vonoprazan: Another potassium-competitive acid blocker with a similar mechanism of action.
Proton Pump Inhibitors (PPIs): Such as omeprazole and esomeprazole, which require an acidic environment for activation.
Uniqueness
Abeprazan is unique in its ability to inhibit acid secretion without requiring acid activation, making it more effective in certain conditions compared to traditional proton pump inhibitors. Its rapid onset of action and reversible binding also contribute to its distinct pharmacological profile .
Properties
IUPAC Name |
1-[5-(2,4-difluorophenyl)-1-(3-fluorophenyl)sulfonyl-4-methoxypyrrol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3S/c1-23-10-12-11-24(28(25,26)15-5-3-4-13(20)8-15)18(19(12)27-2)16-7-6-14(21)9-17(16)22/h3-9,11,23H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNXGNDVWVPCOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=C1OC)C2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1902954-60-2 | |
| Record name | Abeprazan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1902954602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abeprazan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16078 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FEXUPRAZAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE52S2C1QT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one](/img/structure/B605027.png)

![N-[4-({[(3s)-Oxolan-3-Yl]methyl}carbamoyl)phenyl]-1,3-Dihydro-2h-Isoindole-2-Carboxamide](/img/structure/B605034.png)


